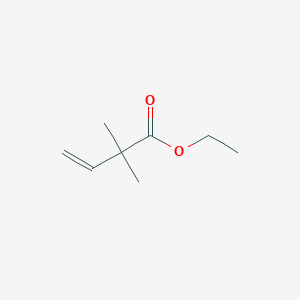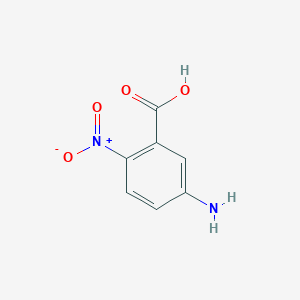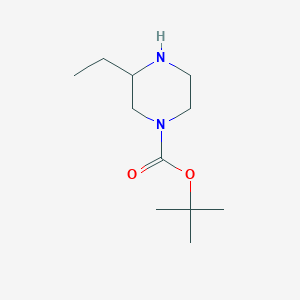
Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate
Vue d'ensemble
Description
Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate, also known as 1-tert-Butoxycarbonyl-4-(2-hydroxyethyl)piperazine or 1-Boc-4-(2-Hydroxyethyl)piperazine, is a derivative of piperazine . It is a white to light yellow solid with a molecular formula of C11H22N2O3 and a molecular weight of 230.31 .
Molecular Structure Analysis
The molecular structure of Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate has been confirmed by single crystal X-ray diffraction analysis . The molecule adopts a linear shape with the ethyl acetate moiety adopting a fully extended conformation .Physical And Chemical Properties Analysis
Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate is a solid at 20 degrees Celsius . The compound has a melting point range of 37.0 to 41.0 degrees Celsius .Applications De Recherche Scientifique
Development of PROTACs
PROTACs: (Proteolysis Targeting Chimeras) are an emerging class of therapeutic agents that target proteins for degradation1-Boc-4-(2-hydroxyethyl)piperazine serves as a semi-flexible linker in PROTAC molecules, connecting the ligand for the target protein to the E3 ubiquitin ligase recognition motif .
Peptide Synthesis
In peptide synthesis, the Boc group in 1-Boc-4-(2-hydroxyethyl)piperazine is used to protect the amine functionality during the coupling reactions. Post-synthesis, the Boc group can be removed under mild acidic conditions without affecting the peptide chain .
Material Science
The compound’s ability to act as a linker and its solid-state stability make it suitable for creating novel polymeric materials. Researchers can incorporate it into polymer chains to introduce flexibility and enhance material properties .
Drug Delivery Systems
Due to its biocompatibility and functional groups, 1-Boc-4-(2-hydroxyethyl)piperazine can be used to modify drug molecules or to create drug carriers that improve the solubility and delivery of therapeutic agents .
Chemical Biology Probes
The compound’s structure is conducive to chemical modifications, making it a valuable tool for creating probes in chemical biology. These probes can help in understanding biological processes and identifying new drug targets .
Nanotechnology
In nanotechnology, 1-Boc-4-(2-hydroxyethyl)piperazine can be used to functionalize the surface of nanoparticles. This functionalization can improve the interaction of nanoparticles with biological systems for applications like targeted drug delivery or imaging .
Environmental Chemistry
The compound’s reactive groups make it a candidate for developing systems aimed at environmental remediation, such as the capture of pollutants or the delivery of agents to degrade harmful substances .
Safety and Hazards
Mécanisme D'action
Target of Action
Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate, also known as 1-Boc-4-(2-hydroxyethyl)piperazine, is a derivative of N-Boc piperazine Piperazine derivatives are known to interact with a variety of biological targets, including enzymes and receptors, and are used as building blocks in the synthesis of various bioactive molecules .
Mode of Action
It’s known that 1-boc-piperazine undergoes buchwald-hartwig amination with various aryl halides to form corresponding amine derivatives . This suggests that the compound can interact with its targets through the formation of new bonds, leading to changes in the target’s structure and function.
Biochemical Pathways
Piperazine derivatives are known to be involved in a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The compound’s physical properties such as its melting point (370 to 410 °C), boiling point (114°C at 01mm), and density (1092±006 g/cm3) suggest that it may have good bioavailability .
Result of Action
It’s known that some piperazine derivatives have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Action Environment
It’s recommended to store the compound under inert gas at room temperature, preferably in a cool and dark place, less than 15°c . This suggests that factors such as light, temperature, and air exposure may affect the compound’s stability and efficacy.
Propriétés
IUPAC Name |
tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-6-4-12(5-7-13)8-9-14/h14H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXIOAYUQIITBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352816 | |
| Record name | Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate | |
CAS RN |
77279-24-4 | |
| Record name | Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





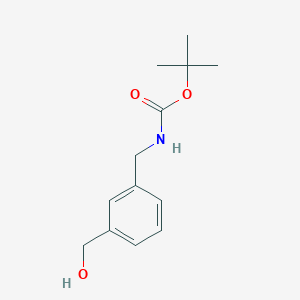
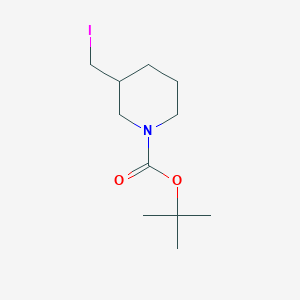
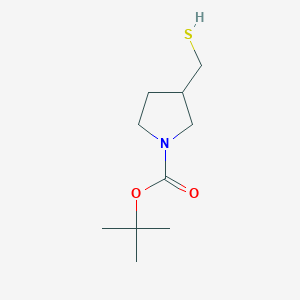
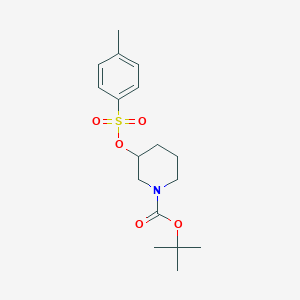
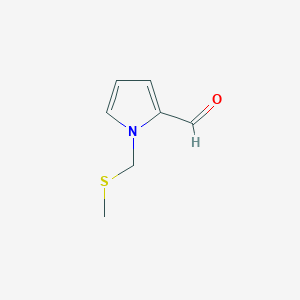
![(R)-[1,1'-Binaphthalene]-2,2'-diyl bis(trifluoromethanesulfonate)](/img/structure/B153238.png)
